molecular formula C18H15NO5S B2549972 ethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2-carboxylate CAS No. 380310-13-4

ethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2-carboxylate

Cat. No.: B2549972
CAS No.: 380310-13-4
M. Wt: 357.38
InChI Key: KMLOUOBGEZLHJA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(4-oxo-4H-chromene-2-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H15NO5S and its molecular weight is 357.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Novel chromone-pyrimidine coupled derivatives have been synthesized using an ionic liquid-promoted method. These compounds demonstrated significant in vitro antifungal and antibacterial activities. One compound, in particular, showed potent antibacterial activity due to the presence of a fluoro group on the chromone ring and a hydrazino group on the pyrimidine ring. Another derivative exhibited antifungal activity comparable to the standard drug miconazole. Molecular docking studies predicted the binding interactions with receptors, suggesting these compounds as potential oral drug candidates (Tiwari et al., 2018).

Fluorescence Properties

The synthesis of monastrol analogs conjugated with fluorescent coumarin scaffolds highlights the fluorescence applications of these derivatives. These compounds are fluorescent active, showing maximum absorption wavelengths in the UV or visible region, suggesting their potential use in fluorescence-based applications (Al-Masoudi et al., 2015).

Molecular Docking and Toxicity Studies

Chromone-3-carboxamides have been explored for their potential in forming various derivatives through reactions with cyanothioacetamide. The derivatives formed have been examined for their molecular structures and potential biological activities, including docking studies to understand their interactions at the molecular level (Kornev et al., 2019).

Polymerization and Material Science Applications

The role of chain transfer agents in free radical polymerization kinetics has been studied, indicating the importance of these compounds in the synthesis and properties of polymers. This research provides insights into the application of thiophene derivatives in material science and polymer chemistry (Furuncuoglu et al., 2010).

Optical Properties and Covert Marking

The synthesis of 4H-thieno[3,2-c]chromene derivatives and their optical properties were explored, demonstrating their potential use as covert marking pigments. This study shows the application of these compounds in developing materials with specific optical characteristics for security and marking purposes (Ulyankin et al., 2021).

Properties

IUPAC Name

ethyl 3-methyl-5-[(4-oxochromene-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c1-3-23-18(22)16-10(2)8-15(25-16)19-17(21)14-9-12(20)11-6-4-5-7-13(11)24-14/h4-9H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLOUOBGEZLHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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